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Compound of Interest

Compound Name:
(2,2,3,3-Tetrafluoropropoxy)acetic

acid

Cat. No.: B1273888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (2,2,3,3-
Tetrafluoropropoxy)acetic acid, a fluorinated organic compound of interest in various

scientific domains. This document outlines the precise calculation of its molecular weight,

presents generalized experimental protocols for its synthesis and characterization, and

includes workflow diagrams for clarity.

Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for reaction

stoichiometry, analytical characterization, and drug design. The molecular formula for (2,2,3,3-
Tetrafluoropropoxy)acetic acid is C₅H₆F₄O₃.[1] The molecular weight is calculated by

summing the atomic weights of its constituent atoms.

Data Presentation: Molecular Weight Calculation
The following table provides a comprehensive breakdown of the molecular weight calculation

for (2,2,3,3-Tetrafluoropropoxy)acetic acid.
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Constituent
Element

Chemical
Symbol

Quantity of
Atoms

Standard
Atomic Weight
(amu)

Subtotal
Atomic Weight
(amu)

Carbon C 5 12.011 60.055

Hydrogen H 6 1.008 6.048

Fluorine F 4 18.998 75.992

Oxygen O 3 15.999 47.997

Total 190.092

The calculated molecular weight of (2,2,3,3-Tetrafluoropropoxy)acetic acid is 190.092 amu.

This value is consistent with commercially available reagents, often cited as 190.1 g/mol or

190.09 g/mol .[1]

Experimental Protocols
While a specific, peer-reviewed synthesis protocol for (2,2,3,3-Tetrafluoropropoxy)acetic acid
is not readily available in the searched literature, a general synthetic route can be proposed

based on the Williamson ether synthesis. This would involve the reaction of a salt of 2,2,3,3-

tetrafluoropropanol with a haloacetic acid ester, followed by hydrolysis.

Characterization of the synthesized compound would then be performed using standard

analytical techniques to confirm its identity and purity.

General Synthesis Protocol: Williamson Ether Synthesis
Approach

Deprotonation of 2,2,3,3-tetrafluoropropanol: In a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoropropanol in a suitable

anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath. Add a

strong base, such as sodium hydride (NaH), portion-wise to the solution to form the sodium

alkoxide.
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Nucleophilic Substitution: To the solution of the sodium alkoxide, add a solution of an ethyl

haloacetate (e.g., ethyl bromoacetate) in THF dropwise. Allow the reaction to stir at room

temperature or with gentle heating until the reaction is complete, as monitored by thin-layer

chromatography (TLC).

Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Extract the

aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine

the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude ester. The crude ester is then hydrolyzed to the

carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium

hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to a pH of

approximately 1-2.

Purification: The resulting (2,2,3,3-Tetrafluoropropoxy)acetic acid can be purified by

extraction into an organic solvent, followed by drying and removal of the solvent. Further

purification can be achieved by distillation or recrystallization.

Characterization Protocols
Mass spectrometry is a powerful analytical technique for the precise determination of molecular

weight.

Sample Preparation: Prepare a dilute solution of the purified (2,2,3,3-
Tetrafluoropropoxy)acetic acid in a suitable volatile solvent, such as methanol or

acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the

mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge

ratio (m/z) of the deprotonated molecule. The high-resolution measurement will provide an

accurate mass that can be used to confirm the elemental composition.

NMR spectroscopy provides detailed information about the atomic structure of a molecule.
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Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated

solvent (e.g., chloroform-d, CDCl₃) and transfer to an NMR tube.

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should show distinct

signals corresponding to the different types of protons in the molecule (the -CH₂-O-, -CH₂-

C=O, and the -CHF₂ protons), with chemical shifts and coupling patterns consistent with the

expected structure.

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This will show signals for each

unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

¹⁹F NMR Spectroscopy: Given the presence of fluorine, a fluorine-19 NMR spectrum will

provide specific information about the chemical environment of the fluorine atoms.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: The sample, which is a liquid, can be analyzed as a thin film between

two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and

acquire the infrared spectrum.

Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for the

O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the

carboxylic acid (a strong peak around 1710 cm⁻¹), the C-O stretch of the ether and

carboxylic acid, and the C-F stretches.

Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

(2,2,3,3-Tetrafluoropropoxy)acetic acid.
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Caption: Workflow for the synthesis and characterization of the target compound.
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Molecular Weight Calculation Logic
The diagram below outlines the logical relationship between the molecular formula, atomic

weights, and the final calculated molecular weight.

Atomic Composition

Standard Atomic Weights (amu)

Molecular Formula:
C₅H₆F₄O₃

Carbon (C)
x 5

Hydrogen (H)
x 6

Fluorine (F)
x 4

Oxygen (O)
x 3

12.011

Sum of (Number of Atoms × Atomic Weight)

1.008 18.998 15.999

Molecular Weight:
190.092 amu

Click to download full resolution via product page

Caption: Logical flow for calculating the molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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